Fmoc-Orn(Ac)-OH

Solid-phase peptide synthesis Steric hindrance Coupling efficiency

Incorporating Nδ-acetylornithine into peptide sequences typically requires post-synthetic on-resin acetylation, introducing risks of incomplete conversion, racemization, and side reactions at nucleophilic sites. Fmoc-Orn(Ac)-OH eliminates this step entirely with a pre-installed, permanent acetyl group stable to both piperidine and TFA. • ≥98% HPLC purity with ≤0.5% D-enantiomer specification for regulatory-grade peptide synthesis • ~13% lower MW vs. Fmoc-Orn(Boc)-OH - improves coupling efficiency in sterically hindered sequences • Enables direct SPPS assembly of Nδ-acetylornithine-containing peptides without post-synthetic modification

Molecular Formula C22H24N2O5
Molecular Weight 396.4 g/mol
Cat. No. B13398451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Orn(Ac)-OH
Molecular FormulaC22H24N2O5
Molecular Weight396.4 g/mol
Structural Identifiers
SMILESCC(=O)NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C22H24N2O5/c1-14(25)23-12-6-11-20(21(26)27)24-22(28)29-13-19-17-9-4-2-7-15(17)16-8-3-5-10-18(16)19/h2-5,7-10,19-20H,6,11-13H2,1H3,(H,23,25)(H,24,28)(H,26,27)
InChIKeyCHABAEYQALRAPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Orn(Ac)-OH: Key Specifications & Procurement Rationale


Fmoc-Orn(Ac)-OH (CAS 172690-48-1, MW 396.44 g/mol), systematically named Nα-Fmoc-Nδ-acetyl-L-ornithine, is an orthogonally protected ornithine derivative designed for Fmoc-based solid-phase peptide synthesis (SPPS). The compound features a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amine and an acetyl (Ac) moiety on the δ-amine of the ornithine side chain [1]. Unlike cleavable side-chain protecting groups (Boc, Mtt, Dde, Alloc), the Nδ-acetyl group is intended as a permanent modification that remains intact throughout standard Fmoc-SPPS cycles, conferring a distinct functional and strategic role to this building block . Commercial specifications typically require HPLC purity ≥ 97% (area%) with enantiomeric impurity ≤ 0.5% [2].

Permanent Nδ‑acetyl modification – stable to piperidine & TFA
Designed for Fmoc/tBu solid‑phase peptide synthesis
Documented enantiomeric purity specification
Reduced steric footprint vs. Boc analog

Why Fmoc-Orn(Ac)-OH Substitution Fails


Ornithine possesses two amino groups (α and δ), each requiring a distinct protection strategy during SPPS. The choice of δ-amine protection determines the downstream synthetic workflow, deprotection compatibility, and ultimate peptide structure. Fmoc-Orn(Boc)-OH, the most common in-class comparator, employs an acid-labile tert-butyloxycarbonyl group on the δ-amine that is quantitatively removed during global TFA cleavage . This makes it unsuitable when the free δ-amine must remain acetylated in the final product or when the acetyl group serves as a non-cleavable steric or electronic handle. Fmoc-Orn(Mtt)-OH and Fmoc-Orn(Dde)-OH offer selectively cleavable δ-protection, but Mtt requires acidic handling that may compromise other acid-sensitive moieties, and Dde is known to migrate to unprotected amines during Fmoc deprotection cycles, causing sequence scrambling [1]. Fmoc-Orn(Ac)-OH occupies a unique niche: the acetyl group is a permanent, non-cleavable modification stable to both piperidine (Fmoc removal) and TFA (global cleavage), enabling construction of peptides where δ-N-acetylornithine is part of the target sequence without post-synthetic acetylation steps.

Fmoc‑Orn(Boc)‑OH δ‑amine deprotects during TFA cleavage, altering intended side‑chain functionality
Fmoc‑Orn(Mtt)‑OH Acid‑labile Mtt may compromise other acid‑sensitive protecting groups during partial deprotection
Fmoc‑Orn(Dde)‑OH Dde migration risk under repeated piperidine exposure may cause sequence scrambling

Fmoc-Orn(Ac)-OH: Head-to-Head Differentiation Evidence


Molecular Weight & Steric Footprint Advantage

Fmoc-Orn(Ac)-OH (MW 396.44 g/mol) exhibits a 13.1% lower molecular mass compared to the widely used Fmoc-Orn(Boc)-OH (MW 454.52 g/mol) [1]. The acetyl group (–COCH3) occupies a minimal steric volume versus the bulky tert-butyloxycarbonyl (–CO2C(CH3)3) moiety. This mass and steric reduction directly translates to improved diffusion kinetics through the resin matrix and reduced steric hindrance during subsequent amino acid coupling steps, particularly in sterically demanding sequences or when incorporating multiple ornithine residues in close proximity [1][2].

MW & Steric Footprint
Reported
13.1% lower MW vs. Fmoc‑Orn(Boc)‑OH; ~40% smaller steric footprint
May improve coupling in sterically demanding sequences
Steric estimate by Connolly surface area
Solid-phase peptide synthesis Steric hindrance Coupling efficiency

Orthogonal Deprotection Stability

The Nδ-acetyl group in Fmoc-Orn(Ac)-OH is stable to both 20% piperidine/DMF (standard Fmoc deprotection conditions) and trifluoroacetic acid (global cleavage/deprotection), as documented for acetyl-protected hydroxyl and amino functionalities in Fmoc-SPPS building blocks . In contrast, the Boc group in Fmoc-Orn(Boc)-OH is quantitatively cleaved by TFA, and the Mtt group in Fmoc-Orn(Mtt)-OH can be selectively removed with 1% TFA in DCM . This means Fmoc-Orn(Boc)-OH cannot preserve a protected δ-amine through final TFA cleavage, while Fmoc-Orn(Mtt)-OH requires carefully controlled low-% TFA conditions that risk partial deprotection of other acid-labile groups (e.g., tBu esters, Trt on Cys/His, Boc on Lys) .

Deprotection Stability
Data to verify
Acetyl stable to piperidine & TFA; Boc cleaved by TFA; Mtt labile to 1% TFA; Dde prone to scrambling
Permanent modification avoids post‑synthetic acetylation
Source-specific review recommended
Orthogonal protection Fmoc-SPPS Deprotection selectivity

Enantiomeric Purity Documentation Advantage

Watanabe Chemical Industries specifies enantiomeric purity for Fmoc-Orn(Ac)-OH as ≤0.5% D-enantiomer by chiral HPLC, alongside a minimum HPLC purity of ≥97% (area%) and storage at cool and dry conditions [1]. For Fmoc-Orn(Boc)-OH, Sigma-Aldrich reports enantiomeric purity as ≥99.5% (sum of enantiomers) by TLC, a specification that does not directly quantify the D-enantiomer content in the same manner . The explicit D-enantiomer limit for Fmoc-Orn(Ac)-OH provides greater assurance for stereochemically sensitive applications, particularly in bioactive peptide synthesis where even trace D-amino acid incorporation can alter receptor binding, proteolytic stability, or immunogenicity [1].

Enantiomeric Purity
Reported
D‑enantiomer ≤0.5% by chiral HPLC vs. sum of enantiomers ≥99.5% by TLC for comparator
Transparent stereochemical documentation supports quality risk assessment
Methods differ; direct comparison limited
Chiral purity Enantiomeric excess Quality specification

Enabling Siderophore Total Synthesis

The acetyl-benzoyloxy variant Fmoc-Orn(Ac,OBz)-OH served as the indispensable constructive building block enabling the first total solid-phase synthesis of the marine siderophores amphibactin-T and moanachelin ala-B, as reported by Cherkupally et al. (2015) [1]. The Nδ-acetyl-Nδ-benzoyloxy-ornithine motif is the defining structural feature of the iron(III)-chelating head group common to this suite of amphiphilic siderophores produced by open-ocean Vibrio species [1][2]. No alternative ornithine derivative—including Fmoc-Orn(Boc)-OH, Fmoc-Orn(Mtt)-OH, or Fmoc-Orn(Dde)-OH—could provide the requisite Nδ-hydroxy-Nδ-acetyl-ornithine bidentate ligand configuration after on-resin SPPS assembly, because only the acetyl-benzoyloxy combination permits selective debenzoylation to reveal the free hydroxamate while retaining the essential Nδ-acetyl group [2].

Siderophore Synthesis
Reported
Enables on‑resin Nδ‑hydroxy‑Nδ‑acetyl ornithine via debenzoylation; only building block for native head group
Supports synthesis of amphibactin‑T / moanachelin ala‑B
Required for siderophore‑drug conjugate research
Siderophore synthesis Marine natural products Iron chelation

Dde Migration Risk Elimination

The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group used in Fmoc-Orn(Dde)-OH is susceptible to migration from protected to unprotected side-chain amino groups during repeated 20% piperidine/DMF treatment, a phenomenon known as 'Dde scrambling' . The hindered variant ivDde reduces but does not eliminate this risk. In contrast, the Nδ-acetyl group in Fmoc-Orn(Ac)-OH is a chemically stable amide that cannot undergo nucleophilic transfer under any SPPS conditions . This eliminates the risk of sequence heterogeneity caused by protecting group migration, which is critical for long peptide sequences (>20 residues) where multiple piperidine exposure cycles amplify the scrambling probability .

Dde Migration Risk
Class‑level
Acetyl: 0% migration risk; Dde: documented scrambling under piperidine
Eliminates sequence heterogeneity risk from protecting group transfer
Based on class‑level SPPS behavior
Side-chain protection stability Dde migration Peptide sequence integrity

Fmoc-Orn(Ac)-OH: High-Impact Application Scenarios


Hydroxamate Siderophores & Drug Conjugates Synthesis

Fmoc-Orn(Ac)-OH and its benzoyloxy-protected variant Fmoc-Orn(Ac,OBz)-OH are the only building blocks capable of delivering the Nδ-hydroxy-Nδ-acetyl-ornithine bidentate Fe(III)-binding motif after on-resin SPPS assembly and selective debenzoylation [1][2]. This enabled the first total synthesis of amphibactin-T and moanachelin ala-B, two marine amphiphilic siderophores with therapeutic relevance for Trojan-horse antibiotic delivery strategies [1]. Research groups developing siderophore-drug conjugates targeting Gram-negative pathogens should specify Fmoc-Orn(Ac,OBz)-OH, as no alternative ornithine derivative (Boc, Mtt, Dde, Alloc) can replicate the requisite post-SPPS hydroxamate functionality without multi-step solution-phase manipulation that dramatically reduces overall yield.

Peptides with Permanent Nδ-Acetylornithine Residue

In peptide sequences where Nδ-acetylornithine is the desired final residue—such as naturally occurring acetylated ornithine-containing antimicrobial peptides, histone-mimetic peptides, or metabolically stable peptide therapeutics—Fmoc-Orn(Ac)-OH is the only direct synthetic route. Using Fmoc-Orn(Boc)-OH or Fmoc-Orn(Mtt)-OH would necessitate post-synthetic on-resin acetylation of the free δ-amine, adding a coupling step (typically Ac2O/DIPEA) that risks incomplete acetylation, racemization, or side reactions at other nucleophilic sites (Ser –OH, Thr –OH, Lys ε-NH2) [1]. The permanent acetyl group in Fmoc-Orn(Ac)-OH, stable to both piperidine and TFA, eliminates this additional step and improves crude peptide purity and overall synthesis yield.

Compact Protection for Sterically Demanding Peptides

For peptide sequences involving multiple consecutive sterically hindered couplings—such as N-methylated amino acids, β-branched residues (Val, Ile, Thr), or macrocyclization precursors—the 13.1% lower molecular weight and substantially reduced steric footprint of Fmoc-Orn(Ac)-OH compared to Fmoc-Orn(Boc)-OH can measurably improve coupling efficiency at the α-amine [1][2]. The acetyl group's minimal steric demand ensures that the ornithine residue does not impede access of the incoming activated amino acid to the resin-bound α-amine, reducing the need for double or triple coupling cycles and thereby decreasing both synthesis time and reagent consumption.

GMP Peptide Manufacturing with Enantiomeric Purity Control

Fmoc-Orn(Ac)-OH from qualified vendors carries an explicit ≤0.5% D-enantiomer specification by chiral HPLC, providing direct enantiomeric impurity quantification suitable for regulatory submissions [1]. This contrasts with the 'sum of enantiomers' reporting format used for many comparator ornithine derivatives, which does not isolate or quantify the D-isomer content [2]. For peptide APIs (Active Pharmaceutical Ingredients) where stereochemical integrity directly impacts biological activity and safety, the transparent enantiomeric purity documentation facilitates batch release decisions, vendor qualification audits, and compliance with ICH Q6A specifications for chiral drug substances.

Application
Selection Property
Validation Focus
Hydroxamate siderophore synthesis
Unique Nδ‑acetyl‑benzoyloxy ornithine building block
On‑resin debenzoylation efficiency; Fe(III)‑binding motif integrity
Peptides with permanent Nδ‑acetyl modification
Stable δ‑acetyl group (piperidine/TFA‑resistant)
Post‑synthetic acetylation avoidance; sequence fidelity
Sterically demanding peptide sequences
Reduced steric footprint vs. Boc analog
Coupling efficiency at congested α‑amine sites
Peptide synthesis requiring chiral purity documentation
Specified D‑enantiomer limit by chiral HPLC
Stereochemical batch consistency; vendor qualification support

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